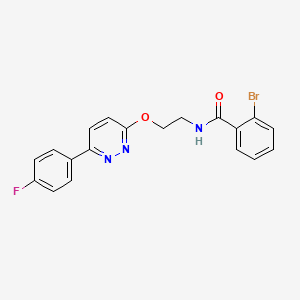

2-bromo-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide

Description

Properties

IUPAC Name |

2-bromo-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrFN3O2/c20-16-4-2-1-3-15(16)19(25)22-11-12-26-18-10-9-17(23-24-18)13-5-7-14(21)8-6-13/h1-10H,11-12H2,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQDADCXCAMPZBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyridazinyl Intermediate: The pyridazinyl intermediate can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

Bromination: The bromine atom is introduced through an electrophilic bromination reaction.

Coupling with Benzamide: The final step involves coupling the synthesized intermediate with benzamide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic substitution reaction.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogen replacing the bromine atom.

Substitution: Substituted derivatives with various nucleophiles replacing the bromine atom.

Scientific Research Applications

Synthesis Overview

The synthesis of 2-bromo-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide typically involves several key steps:

- Formation of the Pyridazinyl Intermediate : This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Fluorophenyl Group : A nucleophilic aromatic substitution reaction is used to incorporate the fluorophenyl group.

- Bromination : The bromine atom is introduced via electrophilic bromination.

- Coupling with Benzamide : The final step involves coupling the synthesized intermediate with benzamide using coupling reagents such as EDCI or DCC.

Scientific Research Applications

The compound exhibits a range of applications across different scientific domains:

Medicinal Chemistry

- Pharmacophore Development : this compound is studied as a potential pharmacophore for drug design, particularly for targeting specific enzymes or receptors involved in disease processes.

- Therapeutic Potential : Research indicates potential anti-inflammatory and anticancer activities, making it a candidate for further pharmacological studies.

Biochemical Assays

- The compound is utilized in biochemical assays to investigate enzyme inhibition and protein-ligand interactions. Its ability to modulate enzyme activity can provide insights into metabolic pathways and disease mechanisms .

Pharmaceutical Development

- Drug Formulation : The compound's unique properties may lead to the development of novel therapeutic agents with enhanced efficacy and reduced side effects. Its structural features suggest potential applications in treating conditions such as cancer and inflammatory diseases.

Material Science

- Beyond biological applications, this compound is also explored for its role in developing advanced materials with specific electronic or optical properties, which could have implications in nanotechnology and materials science.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide involves its interaction with specific molecular targets. The fluorophenyl and pyridazinyl groups are crucial for binding to active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The bromine atom may also play a role in enhancing the compound’s binding affinity through halogen bonding.

Comparison with Similar Compounds

Similar Compounds

- 2-bromo-N-(2-((6-(4-chlorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide

- 2-bromo-N-(2-((6-(4-methylphenyl)pyridazin-3-yl)oxy)ethyl)benzamide

- 2-bromo-N-(2-((6-(4-nitrophenyl)pyridazin-3-yl)oxy)ethyl)benzamide

Uniqueness

Compared to similar compounds, 2-bromo-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide is unique due to the presence of the fluorophenyl group, which can significantly influence its electronic properties and biological activity. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a promising candidate for drug development.

Biological Activity

2-bromo-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its synthesis, biological mechanisms, and applications in various fields, particularly in drug development.

Chemical Structure and Synthesis

The compound features a bromine atom, a fluorophenyl group, and a pyridazinyl moiety. Its synthesis typically involves multi-step organic reactions:

- Formation of the Pyridazinyl Intermediate : Synthesized through cyclization reactions using suitable precursors.

- Introduction of the Fluorophenyl Group : Achieved via nucleophilic aromatic substitution.

- Bromination : Conducted through electrophilic bromination.

- Coupling with Benzamide : The final step involves coupling with benzamide using reagents like EDCI or DCC.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The fluorophenyl and pyridazinyl groups enhance binding to enzyme active sites, leading to inhibition or modulation of their activities. The presence of the bromine atom may also improve binding affinity through halogen bonding .

1. Medicinal Chemistry

Research indicates that this compound has potential as a pharmacophore for targeting specific enzymes or receptors. It is being explored for various therapeutic effects, including:

- Anti-inflammatory Activity : Investigated for its ability to modulate inflammatory pathways.

- Anticancer Properties : Potentially effective against certain cancer cell lines through targeted inhibition of growth-related pathways.

2. Biochemical Assays

It is utilized in biochemical assays to study enzyme inhibition and protein-ligand interactions, providing insights into its pharmacological profiles.

3. Pharmaceutical Development

The compound's unique structural features make it a candidate for further development in pharmaceuticals aimed at treating diseases such as cancer and inflammatory disorders.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity | Unique Properties |

|---|---|---|---|

| 2-bromo-N-(2-((6-(4-chlorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide | Similar core structure | Moderate anticancer activity | Chlorine substituent affects lipophilicity |

| 2-bromo-N-(2-((6-(4-methylphenyl)pyridazin-3-yl)oxy)ethyl)benzamide | Methyl group instead of fluorine | Variable activity | Methyl enhances metabolic stability |

| 2-bromo-N-(2-((6-(4-nitrophenyl)pyridazin-3-yl)oxy)ethyl)benzamide | Nitro substituent | Reduced activity compared to fluorinated variant | Nitro group decreases lipophilicity |

The presence of the fluorophenyl group in this compound significantly influences its electronic properties and biological activity, offering advantages in drug development over similar compounds .

Case Studies and Research Findings

Recent studies have highlighted the importance of optimizing structural features for enhanced biological activity. For instance, modifications leading to increased aqueous solubility and metabolic stability have been shown to improve efficacy against target enzymes while minimizing cytotoxicity .

One notable study focused on the optimization of related compounds targeting PfATP4, revealing that structural modifications could lead to significant increases in parasiticidal activity while maintaining low toxicity profiles in human cell lines .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 2-bromo-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. For example, brominated intermediates are reacted with fluorophenyl-pyridazine derivatives under controlled conditions (e.g., anhydrous solvents, catalysts like Pd for cross-coupling). Optimization includes adjusting temperature (60–100°C), solvent polarity (DMF or THF), and stoichiometric ratios to improve yields (≥70%) . Monitoring via TLC or HPLC ensures reaction progression .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity and purity?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms regiochemistry and substituent placement, particularly distinguishing bromine and fluorophenyl groups. Mass spectrometry (LC-MS/HRMS) validates molecular weight and fragmentation patterns. FT-IR identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. What in vitro assays are used for initial pharmacological screening of this compound?

- Methodological Answer : Standard assays include:

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination.

- Cytotoxicity : MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7).

- Binding affinity : Surface plasmon resonance (SPR) or fluorescence polarization for target engagement .

Advanced Research Questions

Q. How do structural modifications, such as halogen substitution, influence biological activity and selectivity?

- Methodological Answer : Comparative SAR studies show bromine enhances electrophilicity and target binding via hydrophobic interactions, while the fluorophenyl group improves metabolic stability. For example, replacing bromine with chlorine reduces potency by ~40% in kinase inhibition assays. Computational docking (AutoDock Vina) and molecular dynamics simulations predict binding modes and steric effects .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?

- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability). Solutions include:

- Formulation optimization : Liposomal encapsulation or PEGylation to enhance solubility.

- Metabolic profiling : LC-MS/MS to identify active metabolites in plasma.

- Dose-response studies : Adjusting administration routes (e.g., intraperitoneal vs. oral) in rodent models .

Q. How can computational modeling predict target interactions, and what experimental validations are used?

- Methodological Answer :

- Virtual screening : Pharmacophore modeling (Schrödinger) identifies potential targets (e.g., kinase ATP-binding pockets).

- Molecular dynamics : Simulates binding stability over 100 ns trajectories (GROMACS).

- Validation : Competitive binding assays (e.g., TR-FRET) or CRISPR-Cas9 knockout cell lines to confirm target relevance .

Q. What challenges exist in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Key challenges include minimizing racemization during amide bond formation. Strategies:

- Chiral catalysts : Use of (R)-BINOL-derived catalysts for asymmetric synthesis.

- Chromatography : Preparative HPLC with chiral columns (e.g., Chiralpak AD-H).

- Process controls : In-line FTIR for real-time monitoring of intermediate purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.